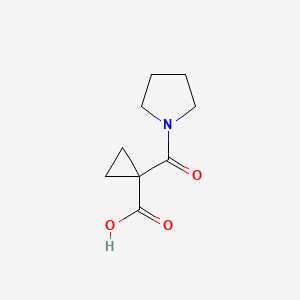

1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid

描述

属性

IUPAC Name |

1-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c11-7(10-5-1-2-6-10)9(3-4-9)8(12)13/h1-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKICIQDNYQQBBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation via Protected Cyclopropane Intermediates and Deprotection (Patent CN111116514A)

A patented method describes the preparation of a closely related compound, 1-cyclopropanecarbonylpiperazine hydrochloride, which shares structural similarity with the pyrrolidine analogue. The key steps are:

- Starting from 4-(cyclopropanecarbonyl)piperazine-1-carboxylate tert-butyl ester.

- Removal of the tert-butoxycarbonyl (Boc) protecting group using trifluoroacetic acid under mild conditions.

- Subsequent salt formation by reaction with acid chloride to yield the hydrochloride salt.

- Readily available raw materials.

- Mild and environmentally friendly reaction conditions.

- High product purity and yield.

- Suitable for industrial scale-up.

Though this method is specific to piperazine derivatives, it provides a valuable framework for pyrrolidine analogues, where similar protection-deprotection and acylation strategies can be employed.

Cyclopropanation of Vinylpyrrolidine Derivatives via Nitrogen Ylide Chemistry

Recent research in organic process development has demonstrated the use of nitrogen ylides for cyclopropanation of vinyl-substituted heterocycles, which can be adapted for pyrrolidine systems.

- Starting from a vinyl-substituted pyrrolidine or pyrimidine derivative.

- Reaction with nitrogen ylides generated from tert-butyl bromoacetate and DABCO.

- This affords cyclopropane carboxylate esters which can be hydrolyzed to the corresponding acids.

This method offers:

- Mild reaction conditions.

- Good yields (reported yields for similar systems are around 50-60%).

- Potential for chiral resolution if enantiomerically pure products are desired.

The nitrogen ylide-mediated cyclopropanation is advantageous due to its operational simplicity and avoidance of hazardous diazo compounds, which are often used in classical cyclopropanation.

Comparative Data Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Deprotection and Salt Formation (Patent CN111116514A) | 4-(Cyclopropanecarbonyl)piperazine-1-carboxylate tert-butyl ester | Trifluoroacetic acid, acid chloride | Room temperature, mild acidic conditions | High (exact % not specified) | Scalable, high purity, industrially viable |

| Nitrogen Ylide Cyclopropanation (ACS Org. Process Res. Dev. 2024) | Vinyl-substituted pyrrolidine or pyrimidine derivatives | tert-Butyl bromoacetate, DABCO | Mild, ambient to moderate temperatures | 50-60% isolated | Avoids diazo reagents, amenable to chiral resolution |

| Classical Cyclopropanation with Ethyl Diazoacetate (Literature) | Vinylpyrrolidine derivatives | Ethyl diazoacetate, metal catalyst | Elevated temperature, hazardous reagents | ~28% (reported for related systems) | Safety concerns, lower yield, complex purification |

Research Findings and Analysis

Safety and Environmental Considerations: The nitrogen ylide method avoids the use of ethyl diazoacetate, a reagent with significant decomposition and explosion hazards, making it preferable for scale-up.

Yield and Purity: The Boc deprotection and salt formation route provides high purity and yield, with mild conditions that preserve sensitive functional groups.

Stereochemical Control: While classical methods often yield racemic mixtures, chiral resolution via salt formation with chiral amines or preparative chiral chromatography has been demonstrated for related cyclopropane carboxylic acids.

Industrial Feasibility: The Boc deprotection approach is explicitly designed for industrial production, emphasizing simplicity, cost-effectiveness, and environmental safety.

Summary and Recommendations

The preparation of 1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid can be efficiently achieved by:

- Utilizing protected cyclopropane intermediates with Boc groups, followed by mild acid deprotection and amide formation.

- Employing nitrogen ylide-mediated cyclopropanation of vinylpyrrolidine derivatives for direct cyclopropane ring construction.

- Avoiding hazardous diazo compounds in favor of safer reagents and conditions.

For industrial or large-scale synthesis, the Boc deprotection and salt formation method is preferred due to its scalability and environmental advantages. For research and development requiring stereochemical control, nitrogen ylide cyclopropanation combined with chiral resolution techniques is recommended.

化学反应分析

1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles under basic or acidic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C9H13NO3

- Molecular Weight : 183.21 g/mol

- IUPAC Name : 1-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid

- Canonical SMILES : C1CCN(C1)C(=O)C2(CC2)C(=O)O

Applications in Chemistry

Building Block for Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structural features allow for various chemical transformations, making it valuable for creating new compounds with specific properties.

Chemical Reactions

The compound can undergo several reactions:

- Oxidation : Can yield carboxylic acids or ketones when treated with oxidizing agents like potassium permanganate.

- Reduction : Can produce alcohols using reagents such as lithium aluminum hydride.

- Substitution Reactions : Involves nucleophilic substitutions under basic or acidic conditions.

Applications in Biology

Enzyme Interaction Studies

The structural characteristics of this compound make it a candidate for studying enzyme interactions and protein binding. Its ability to mimic natural substrates allows researchers to explore enzyme mechanisms and inhibition.

Pharmacological Research

Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient. The compound's properties suggest it may have therapeutic applications, particularly in drug development targeting specific biological pathways.

Medical Applications

Potential Pharmaceutical Uses

The compound is being explored for its potential in medicinal chemistry. Its unique structure could lead to the development of new drugs, particularly in treating diseases where enzyme modulation is beneficial.

Industrial Applications

Material Development

In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its chemical properties can be harnessed to create polymers or other materials with desirable characteristics.

Case Study 1: Enzyme Inhibition

A study investigated the compound's role as an enzyme inhibitor in metabolic pathways related to cancer cell proliferation. Results indicated that the compound effectively inhibited target enzymes, demonstrating potential as a therapeutic agent.

Case Study 2: Synthesis of Novel Compounds

Researchers utilized this compound as a precursor to synthesize novel compounds with enhanced pharmacological activity. The resulting compounds showed improved binding affinity to target proteins compared to traditional drugs.

作用机制

The mechanism of action of 1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key parameters of 1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid with similar cyclopropane derivatives:

*Hydrochloride salt form.

生物活性

1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Overview of Cyclopropane Derivatives

Cyclopropane derivatives, including this compound, have been studied for their wide range of biological activities. These compounds exhibit properties such as enzyme inhibition, antimicrobial effects, and potential antitumor activity. Their unique three-membered ring structure contributes to their biological potency by allowing for conformational constraints that can enhance interactions with biological targets .

The biological activity of cyclopropane derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Cyclopropane derivatives can act as competitive inhibitors for various enzymes. For instance, they may mimic natural substrates or bind to active sites, preventing substrate access and inhibiting enzymatic activity .

- Antimicrobial Activity : Some studies have shown that cyclopropane derivatives exhibit significant antimicrobial properties against a variety of pathogens, including bacteria and fungi. This is likely due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .

- Antitumor Effects : Research indicates that certain cyclopropane derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. Their structural features may enhance selectivity for cancerous cells while minimizing effects on healthy cells .

Research Findings and Case Studies

Several studies have highlighted the biological activities of this compound and related compounds:

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Properties

A study investigating the antimicrobial effects of cyclopropane derivatives found that this compound showed significant inhibition against E. coli and Staphylococcus aureus. The compound's mechanism was linked to its ability to disrupt bacterial cell wall synthesis, leading to cell lysis .

Case Study: Antitumor Activity

In vitro studies demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting a promising avenue for further development as an anticancer agent .

Conclusion and Future Directions

The biological activity of this compound underscores its potential as a versatile compound in medicinal chemistry. Its ability to inhibit enzymes, combat microbial infections, and induce apoptosis in cancer cells positions it as a candidate for further research and development.

Future studies should focus on optimizing the synthesis of this compound and exploring its pharmacokinetics and toxicity profiles in vivo. Additionally, investigating structure-activity relationships could lead to the development of more potent analogs with enhanced therapeutic efficacy.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclopropanation via [2+1] cycloaddition or nucleophilic substitution, followed by functional group coupling. Key parameters include:

-

Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

-

Catalysts : Transition metals (e.g., Pd) or organocatalysts facilitate cyclopropane ring formation .

-

Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions during cyclopropanation .

-

Yield optimization : Yields for analogous compounds range from 77% to 96% depending on purification techniques (e.g., column chromatography, recrystallization) .

Synthetic Route Key Conditions Yield Purity Cyclopropanation + coupling Pd catalysis, DMF, 0°C 85% >96% Nucleophilic substitution THF, −20°C, LiHMDS 79% 93%

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Quantifies purity (>96% achievable with gradient elution) .

- NMR spectroscopy : Confirms cyclopropane ring integrity (e.g., characteristic ¹H NMR shifts at δ 1.2–1.8 ppm for cyclopropane protons) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- X-ray crystallography : Resolves stereochemistry in enantiopure derivatives .

Q. How can researchers assess the in vitro biological activity of this compound against therapeutic targets?

- Methodological Answer :

- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., proteases, kinases) .

- Receptor binding studies : Radioligand displacement assays (e.g., GPCR targets) .

- Cell-based assays : Evaluate anti-inflammatory activity via TNF-α/IL-6 suppression in macrophages .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in structure-activity relationship (SAR) data for cyclopropane derivatives?

- Methodological Answer :

- Systematic substitution : Modify pyrrolidine or cyclopropane substituents to isolate electronic/steric effects .

- Computational modeling : Density Functional Theory (DFT) predicts binding conformations and identifies key pharmacophores .

- Bioisosteric replacement : Replace the carbonyl group with sulfonamide or urea to assess tolerance .

Q. How does the stereochemistry of cyclopropane derivatives influence their pharmacological profiles, and what methods are used to synthesize enantiopure forms?

- Methodological Answer :

- Chiral resolution : Use chiral HPLC or enzymatic kinetic resolution to separate enantiomers .

- Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) for enantioselective cyclopropanation .

- Impact on activity : Enantiomers may show 10–100× differences in binding affinity (e.g., (1R,2S)-fluorocyclopropane derivatives exhibit enhanced metabolic stability) .

Q. What experimental approaches are used to elucidate the mechanism of action in cellular signaling pathways?

- Methodological Answer :

- CRISPR/Cas9 knockout models : Identify target proteins by silencing candidate genes and monitoring activity loss .

- Affinity chromatography : Immobilize the compound on resin to pull down interacting proteins for proteomic analysis .

- Transcriptomic profiling : RNA-seq reveals downstream gene regulation (e.g., apoptosis-related pathways) .

Q. How can researchers modify the compound to enhance metabolic stability without compromising bioactivity?

- Methodological Answer :

- Isotere replacement : Substitute labile groups (e.g., ester → amide) to resist hydrolysis .

- Deuterium incorporation : Replace hydrogen with deuterium at metabolically vulnerable sites .

- Prodrug design : Mask carboxylic acid as an ester to improve membrane permeability .

Q. What challenges arise in formulating this compound for in vivo studies, and how can solubility/bioavailability be improved?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。